7-Deoxyechinosporin

Description

Structure

3D Structure

Properties

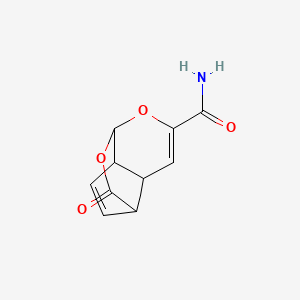

IUPAC Name |

3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c11-8(12)7-3-6-4-1-2-5(6)10(14-7)15-9(4)13/h1-6,10H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVNAFAEYGKTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C3C1C(OC(=C3)C(=O)N)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Producing Microorganisms and Isolation Methodologies

Actinobacterial Sources

Streptomyces Species as Producers

Streptomyces erythraeus (Tü 4015)

Saccharopolyspora erythraea Tü 4015, formerly known as Streptomyces erythraeus, is a known producer of both echinosporin (B1671086) and 7-deoxyechinosporin. mdpi.comresearchgate.net Feeding experiments with this strain have demonstrated that echinosporin is synthesized via the shikimate pathway, with chorismate serving as a key biosynthetic intermediate. mdpi.comresearchgate.net

Isolation and Cultivation Strategies

The isolation of actinomycetes capable of producing this compound has been successful from a variety of ecological niches, highlighting the widespread distribution of these valuable microorganisms.

Marine environments, particularly sea sediments, have proven to be a rich source for discovering novel actinomycetes. Streptomyces albogriseolus A2002, which produces this compound, was isolated from a sea sediment sample collected in Jiaozhou Bay, China. mdpi.comresearchgate.netresearchgate.net The isolation of potent antibiotic-producing actinomycetes from marine sediments often involves collecting sediment samples, followed by plating on selective media like Starch Casein Agar (SCA). academicjournals.org These marine-derived actinomycetes are recognized for producing secondary metabolites with unique structural features, likely as an adaptation to the extreme and competitive marine environment. mdpi.com

Lichens, which are symbiotic organisms of fungi and algae, also host a diverse community of actinomycetes. nih.govmdpi.com An Amycolatopsis strain, identified as a producer of echinosporin and this compound, was isolated from a lichen. researchgate.net The isolation process from lichens typically involves washing and homogenizing the lichen sample, followed by serial dilutions and plating on selective media for actinomycetes. frontiersin.org Research has shown that lichens are a rich reservoir for a wide diversity of actinomycetes, which are a promising source of novel secondary metabolites. nih.gov

The rhizosphere, the soil region directly influenced by plant roots, is another significant habitat for actinomycetes that produce bioactive compounds. An actinomycete strain, YIM PH20520, which produces both echinosporin and this compound, was isolated from a rhizosphere soil sample of Panax notoginseng in Yunnan Province, China. nih.gov This strain was identified as belonging to the genus Amycolatopsis. nih.gov The isolation from rhizosphere soil often involves collecting soil samples, preparing suspensions, and using selective plating techniques to isolate actinomycete colonies. bioline.org.br

Once a producing microorganism is cultivated in a fermentation broth, the next critical step is the extraction of the target compound. For this compound and related compounds, solvent extraction is a commonly employed and highly efficient method. jmb.or.kr

Bioassay-guided fractionation of the ethyl acetate (B1210297) extract from the fermentation broth of Streptomyces albogriseolus A2002 led to the successful isolation of echinosporin and this compound. researchgate.net Similarly, these compounds were isolated from the ethyl acetate extract of the fermentation broth of the Amycolatopsis strain YIM PH20520. nih.gov The general procedure involves separating the microbial cells from the fermentation broth, followed by extraction of the supernatant or the entire broth with a suitable organic solvent like ethyl acetate. nih.govjmb.or.kr Other techniques such as solid-phase extraction (SPE) using resins like XAD-2 and HP-20, followed by elution with solvents like ethanol, have also been optimized for the recovery of phenolic compounds from fermentation broths and could be applicable. mdpi.com

Table of Producing Microorganisms and Isolation Sources:

| Producing Microorganism | Compound(s) Produced | Isolation Source |

|---|---|---|

| Saccharopolyspora erythraea (Tü 4015) | Echinosporin, this compound | Not Specified |

| Streptomyces albogriseolus A2002 | Echinosporin, this compound | Marine Sediment (Jiaozhou Bay, China) mdpi.comresearchgate.netresearchgate.net |

| Amycolatopsis sp. YIM PH20520 | Echinosporin, this compound | Rhizosphere Soil (Panax notoginseng) nih.gov |

Table of Common Fermentation Broth Extraction Techniques:

| Extraction Technique | Solvent/Material | Target Compounds | Reference |

|---|---|---|---|

| Solvent Extraction | Ethyl Acetate | Echinosporin, this compound | researchgate.netnih.gov |

| Solid-Phase Extraction (SPE) | XAD-2, HP-20 Resins; Ethanol | Phenolic Compounds | mdpi.com |

Biosynthetic Pathways and Genetic Determinants

Precursor Incorporation and Metabolic Pathways

The foundational building blocks for 7-deoxyechinosporin are derived from central metabolic routes, highlighting the interconnectedness of primary and secondary metabolism. The shikimate pathway, in particular, plays a pivotal role in providing the core aromatic scaffold of the molecule.

Shikimate Pathway as a Biosynthetic Origin

The shikimate pathway is a seven-step metabolic route employed by bacteria, archaea, fungi, algae, and plants for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds. wikipedia.orgnih.gov This pathway is absent in mammals, making it an attractive target for the development of antimicrobial agents. wipo.intnih.gov The biosynthesis of this compound is understood to originate from this crucial pathway, which converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. nih.govkspbtjpb.org This establishes the shikimate pathway as the fundamental source of the aromatic core of this compound.

Chorismate as a Biosynthetic Intermediate

Chorismate, the final product of the shikimate pathway, serves as a critical branch-point intermediate in the biosynthesis of a vast array of aromatic compounds. wikipathways.orgnih.govresearchgate.net It is the precursor to the three proteinogenic aromatic amino acids, as well as folate, ubiquinone, and numerous secondary metabolites. wikipedia.orgnih.govnih.gov In the context of this compound biosynthesis, chorismate is the key intermediate that links the central shikimate pathway to the specific enzymatic steps that lead to the final product. nih.govresearchgate.net The versatility of chorismate allows it to be channeled into various biosynthetic routes, including the one responsible for producing this compound. nih.gov

Novel Branches in Shikimate Pathway Metabolism

While the core shikimate pathway is well-conserved, the metabolic logic leading from chorismate to the vast diversity of natural products often involves novel enzymatic transformations and branching pathways. nih.govrsc.org The biosynthesis of this compound likely proceeds through such a specialized branch. This diversion from the canonical routes leading to aromatic amino acids underscores the metabolic plasticity within microorganisms, allowing for the production of unique chemical scaffolds. The specific enzymes that catalyze the conversion of chorismate into the immediate precursors of this compound represent a novel branch of shikimate pathway metabolism, the details of which are a subject of ongoing research.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the flow of atoms from simple precursors into complex secondary metabolites, thereby elucidating their biosynthetic pathways. nih.govbiorxiv.org In this method, isotopically labeled substrates (e.g., containing ¹³C or ²H) are fed to the producing organism. sigmaaldrich.com The position of the labels in the final product can then be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, revealing how the precursor molecules were assembled. sigmaaldrich.comnih.gov While specific isotopic labeling studies exclusively detailing the biosynthesis of this compound are not extensively reported in the provided search results, this methodology is fundamental to confirming the involvement of the shikimate pathway and identifying the specific incorporation patterns of precursors like chorismate.

Biosynthetic Gene Cluster Identification and Characterization

The genes encoding the enzymes for the biosynthesis of a secondary metabolite are typically clustered together on the chromosome of the producing organism. researchgate.net The identification and analysis of these biosynthetic gene clusters (BGCs) are crucial for understanding and manipulating the production of natural products.

Genomic and Transcriptomic Approaches

The identification of the BGC responsible for this compound production relies on modern genomic and transcriptomic techniques. frontiersin.org Genome mining, facilitated by bioinformatics tools like antiSMASH and SMURF, allows for the prediction of BGCs within the sequenced genomes of producing organisms, such as species of the genus Amycolatopsis. frontiersin.orgmdpi.com These tools identify conserved domains of key biosynthetic enzymes, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are often involved in the biosynthesis of complex natural products. researchgate.net

In Silico Prediction Tools for Gene Clusters (e.g., antiSMASH, PRISM)

The identification of biosynthetic gene clusters (BGCs) within a microbial genome is the crucial first step in understanding how a natural product is made. Modern genome mining relies heavily on in silico prediction tools that can rapidly scan entire genome sequences for putative BGCs. uni-tuebingen.denih.gov

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is a gold-standard pipeline for the automated identification, annotation, and analysis of secondary metabolite BGCs in bacteria and fungi. uni-tuebingen.de It identifies clusters by detecting the presence of core biosynthetic genes, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), and then delineates the full cluster by identifying adjacent genes commonly associated with biosynthesis, such as tailoring enzymes, transporters, and regulators. nih.gov For a compound like this compound, antiSMASH would be used to analyze the genome of a producing strain, like Amycolatopsis sp., to locate the BGC responsible for its synthesis. researchgate.net

PRISM (Prediction of Secondary Metabolite Gene Clusters) is another powerful web-based tool that predicts BGCs and can also predict the chemical structure of the final product based on the genetic sequence. By analyzing the catalytic domains of the biosynthetic enzymes, PRISM can propose a likely chemical scaffold, which can then be compared to known compounds like this compound to identify the correct cluster.

The general workflow for identifying the this compound BGC would involve sequencing the genome of a producing organism, followed by analysis with antiSMASH and/or PRISM. The output would provide several candidate BGCs, which would then be manually curated and compared to identify the most likely cluster based on the predicted enzymatic functions required to assemble the molecule.

Identification of Putative Biosynthesis Genes

Once a candidate BGC is identified, the next step is to annotate the putative function of each gene within the cluster. A typical BGC contains several classes of genes essential for metabolite production. secondarymetabolites.orgmdpi.com While the specific gene cluster for this compound has not been publicly characterized, a hypothetical BGC can be proposed based on the compound's structure and known biosynthetic logic.

Investigations into the biosynthesis of the related compound echinosporin (B1671086) in Streptomyces erythraeus have involved in silico analysis of the genome and transcriptome to postulate putative biosynthetic genes. researchgate.net It is understood that this compound is the precursor to echinosporin, indicating they share the same core biosynthetic machinery. researchgate.net The pathway is thought to involve the shikimate pathway intermediate, chorismate, suggesting the cluster would contain genes for its modification. researchgate.net

A putative BGC for this compound would be expected to contain the genes outlined in the table below.

| Putative Gene | Predicted Function | Role in Biosynthesis |

| echA | Chorismate-utilizing enzyme | Provides the initial aromatic precursor from primary metabolism. |

| echB | Cyclase/Synthase | Catalyzes the formation of the core tricyclic ring structure. |

| echC | Oxidoreductase | Performs key oxidation/reduction steps to modify the scaffold. |

| echD | Methyltransferase | Adds methyl groups to the scaffold (if required by final structure). |

| echE | Acyltransferase | Transfers an acyl group during the biosynthetic assembly. |

| echF | Dehydrogenase | Catalyzes a dehydrogenation step to form a double bond. |

| echG | Transporter (MFS type) | Exports the final compound or an intermediate out of the cell. |

| echR | Transcriptional Regulator | Controls the expression of the other genes in the cluster. |

This table is a hypothetical representation of a potential gene cluster for this compound based on common BGC structures and is for illustrative purposes.

Enzymatic Mechanisms in Biosynthesis

The synthesis of this compound is accomplished through a series of coordinated enzymatic reactions. Each enzyme in the pathway performs a specific chemical transformation, from the initial condensation of precursors to the final tailoring of the molecular scaffold.

Role of Key Enzymes in Pathway Steps

The biosynthesis of this compound likely begins with an intermediate from the shikimate pathway, such as chorismate. researchgate.net The conversion of this primary metabolite into the complex tricyclic lactone structure of this compound requires a cascade of specialized enzymes.

Key enzymatic steps likely include:

Scaffold Formation: A central synthase or cyclase enzyme would catalyze the key bond-forming reactions to construct the distinctive 5/6/6-fused ring system of the molecule.

Oxidative Tailoring: A series of oxidoreductases, such as cytochrome P450 monooxygenases or flavin-dependent oxidases, would be responsible for introducing hydroxyl groups and other oxidative modifications to the core structure.

Lactone Formation: A hydrolase or thioesterase-type enzyme would be required to catalyze the intramolecular esterification that forms the lactone ring.

Final Deoxygenation Step: The defining feature of this compound is the lack of a hydroxyl group at the C-7 position when compared to echinosporin. This implies that this compound is the penultimate product of the echinosporin pathway. The final step in echinosporin biosynthesis would be the hydroxylation at C-7 by a specific monooxygenase. Therefore, the production of this compound as a final product occurs when this final enzymatic step does not take place.

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Chorismate mutase/synthase | Converts chorismate into a pathway-specific precursor. |

| Cyclase | Catalyzes intramolecular reactions to form the fused ring system. |

| Monooxygenase | Adds hydroxyl groups at specific positions on the molecular scaffold. |

| Dehydrogenase | Creates double bonds through the removal of hydrogen atoms. |

| Hydrolase/Esterase | Catalyzes the formation of the lactone ring. |

Regulatory Genes in Metabolite Production

The production of secondary metabolites is a tightly regulated process, ensuring that these often metabolically expensive compounds are only produced when needed. This regulation is controlled by specific regulatory genes located within or near the BGC. mdpi.com These genes encode transcriptional regulator proteins that can either activate or repress the expression of the biosynthetic genes in the cluster. biorxiv.org

Common families of regulatory proteins found in actinomycete BGCs include:

SARPs (Streptomyces Antibiotic Regulatory Proteins): Often act as pathway-specific activators.

TetR Family Regulators: Typically function as repressors that bind to operator sites in the DNA, blocking transcription. Their repressive effect is often relieved by the binding of an early pathway intermediate or the final product. secondarymetabolites.org

LuxR Family Regulators: Often involved in quorum sensing and respond to small-molecule autoinducers.

In the context of this compound, a dedicated regulatory gene, hypothetically echR, would likely control the entire operon. This regulator would integrate various cellular and environmental signals, such as nutrient availability or population density, to switch the biosynthetic pathway on or off. The precise regulatory mechanisms and the specific regulator for this compound production, however, remain to be experimentally identified.

Structural Elucidation Methodologies and Analogues

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the structural analysis of novel chemical entities. weebly.com It provides detailed insights into the molecular framework, connectivity, and stereochemistry of a compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. nih.gov For a compound like 7-Deoxyechinosporin, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble its structural puzzle. weebly.com

1D NMR: The ¹H NMR spectrum reveals the number of different proton environments and their integrations suggest the number of protons in each environment. Chemical shifts provide clues about the electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms), while coupling constants (J-values) give information about the dihedral angles between adjacent protons, aiding in stereochemical assignments. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule. researchgate.net

2D NMR: To establish the complete connectivity, several 2D NMR experiments are crucial. hyphadiscovery.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, allowing for the tracing of proton-proton spin systems within the molecule. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, mapping out all C-H bonds. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the relative stereochemistry and conformation of the molecule. hyphadiscovery.com

Through the careful analysis of these NMR datasets, researchers can piece together the planar structure and relative stereochemistry of this compound.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's mass and elemental composition. thermofisher.comnih.gov

For the analysis of this compound, High-Resolution Mass Spectrometry (HRMS) is initially used to determine a highly accurate molecular mass. This accuracy allows for the calculation of a unique molecular formula, which is the first step in identifying a new compound.

Tandem mass spectrometry (MS/MS) is then employed to gain structural information. nih.govresearchgate.net In an MS/MS experiment, the molecular ion (or a specific adduct ion) of this compound is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing the masses of structural subunits and how they are connected. This data is used to confirm the connectivity and substructures proposed from NMR data. researchgate.net Techniques like HPLC-MS/MS are particularly useful for analyzing and identifying echinosporin (B1671086) and its precursors from complex mixtures, such as fungal extracts. researchgate.net

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. numberanalytics.com It is an essential method for determining the absolute configuration of stereocenters, a task that is often challenging using NMR alone. units.itfaccts.de

The process involves measuring the experimental ECD spectrum of the isolated this compound in a suitable solvent. researchgate.net Concurrently, theoretical ECD spectra for possible stereoisomers are calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). faccts.denih.gov The absolute configuration of the natural product is then assigned by matching the experimental spectrum with one of the calculated spectra. researchgate.net This comparison provides a reliable assignment of the three-dimensional arrangement of atoms in the molecule.

Single-crystal X-ray diffraction (XRD) is the most powerful and unambiguous method for determining the complete three-dimensional structure of a crystalline compound. carleton.edubruker.com If a suitable, high-quality single crystal of this compound can be grown, XRD analysis provides precise data on:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice. uhu-ciqso.es

Bond Lengths and Angles: Exact measurements of the distances between atoms and the angles between bonds, confirming the molecular connectivity. carleton.eduuhu-ciqso.es

Absolute Conformation: The precise spatial arrangement of the molecule in the solid state.

Absolute Stereochemistry: The technique can determine the absolute configuration of all chiral centers, often without ambiguity. carleton.edu

The process involves mounting a crystal on a diffractometer and bombarding it with a beam of monochromatic X-rays. carleton.eduoxcryo.com The diffraction pattern produced by the crystal is collected and computationally analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined and the structure refined. rsc.org

Experimental and Calculated Electronic Circular Dichroism (ECD) Spectra

Echinosporin-Type Derivatives and Structural Variations

The study of naturally occurring analogues provides insight into the biosynthetic pathways and the structure-activity relationships of a class of compounds.

Several compounds structurally related to this compound have been isolated from natural sources. The primary derivative is Echinosporin itself, which is the 7-hydroxylated version of this compound. researchgate.net Additionally, a class of related xanthone-anthraquinone heterodimers, known as xanthoquinodins, has been identified. For example, seven new xanthoquinodins were isolated from the fungus Jugulospora vestita. researchgate.net These compounds share the core scaffold of echinosporin but feature variations in their substitution patterns. researchgate.net

| Compound Name | Key Structural Difference from this compound |

| Echinosporin | Contains a hydroxyl group at the C-7 position. researchgate.net |

| Xanthoquinodin A11 | A related xanthone-anthraquinone heterodimer with different substitution. researchgate.net |

| Other Xanthoquinodins | A series of related natural products with variations on the core structure. researchgate.net |

Comparative Structural Analysis with Echinosporin

This compound is a close structural analogue and a derivative of the better-known compound, Echinosporin. mdpi.comcabidigitallibrary.org Both compounds are classified as tricyclic acetal-lactones and have been isolated from microbial sources such as Amycolatopsis sp. and Streptomyces species. mdpi.comnih.gov The fundamental structural difference, as indicated by the nomenclature, lies in the substitution at the C-7 position of the core tricyclic framework.

Echinosporin possesses a hydroxyl (-OH) group, which is absent in this compound. oup.comresearchgate.net This single chemical modification—the deoxygenation at the C-7 position—differentiates the two molecules. The structure of Echinosporin has been elucidated as 6-carbamoyl-1-hydroxy-3,5-dioxatricyclo[6.3.0.04,9]undeca-6,10-dien-2-one through methods including crystal and molecular structure analysis. oup.com Both compounds were identified as secondary metabolites from Amycolatopsis sp. YIM PH20520, with research suggesting that this compound may serve as a biosynthetic precursor to Echinosporin. mdpi.comresearchgate.net

The core structure consists of a fused tricyclic system composed of two six-membered rings and one five-membered ring. oup.com The removal of the hydroxyl group in this compound results in a lower molecular weight compared to Echinosporin and alters its polarity and potential for hydrogen bonding, which may influence its biological activity. mdpi.com For instance, studies have shown that this compound exhibits a weaker effect on certain cancer cell lines compared to Echinosporin, suggesting the C-7 hydroxyl group is significant for its bioactivity. mdpi.com

The structural elucidation of both compounds has been achieved through extensive spectroscopic analyses, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. researchgate.netnlk.cznlk.cznih.gov

Table 1: Comparative Structural and Chemical Properties

| Feature | This compound | Echinosporin |

| Core Structure | Tricyclic acetal-lactone | Tricyclic acetal-lactone |

| Key Functional Group Difference | Lacks a hydroxyl group at the C-7 position | Contains a hydroxyl group at the C-7 position |

| Molecular Formula | C10H9NO4 | C10H9NO5 scbt.combio-connect.nl |

| Molecular Weight | 207.18 g/mol | 223.18 g/mol scbt.com |

| Biosynthetic Relationship | Considered a precursor to Echinosporin researchgate.net | Biosynthesized from this compound |

| Source | Amycolatopsis sp. YIM PH20520 mdpi.comcabidigitallibrary.org | Amycolatopsis sp. YIM PH20520, Streptomyces echinosporus mdpi.comnih.gov |

Structure Activity Relationship Sar Studies of 7 Deoxyechinosporin and Its Analogues

Methodological Framework for SAR Analysis

The investigation of SAR involves a systematic process of modifying the chemical structure of a lead compound and evaluating the resulting impact on its biological activity. numberanalytics.com This process is a cornerstone of medicinal chemistry and drug discovery. oncodesign-services.com

The general methodology for SAR analysis includes:

Synthesis of Analogues: A series of compounds structurally related to the parent molecule, in this case, 7-deoxyechinosporin, are synthesized. These modifications can include changes to functional groups, the core scaffold, or stereochemistry.

Biological Assays: The synthesized analogues are then subjected to a battery of biological assays to determine their activity. oncodesign-services.com These assays can measure various endpoints, such as cytotoxicity against cancer cell lines or antimicrobial activity against pathogenic microbes.

Data Analysis: The biological data is then correlated with the structural modifications. This analysis helps to identify which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles.

Computational Modeling: In modern drug discovery, computational methods are often employed to complement experimental studies. nih.govnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate physicochemical properties of the molecules with their biological activity.

Correlations between Molecular Structure and Biological Activity

Studies on echinosporin (B1671086) and its analogue, this compound, have provided initial insights into the SAR of this class of compounds. Both compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. mdpi.comresearchgate.net However, this compound generally exhibits weaker cytotoxic effects compared to echinosporin. mdpi.comresearchgate.net

Specifically, echinosporin demonstrated inhibitory activity against tsFT210, K562, and HCT-15 cancer cells, while this compound showed a similar, though less potent, effect on K562 cells. researchgate.net This suggests that the hydroxyl group at the C-7 position of the echinosporin molecule plays a significant role in its cytotoxic activity. The absence of this hydroxyl group in this compound appears to diminish its anti-proliferative capabilities.

In the context of antifungal activity, both echinosporin and this compound have shown effects against root-rot pathogens of Panax notoginseng. mdpi.comcabidigitallibrary.org Echinosporin displayed potent activity against several fungal strains, while this compound showed moderate effects. mdpi.com This further supports the importance of the C-7 hydroxyl group for the biological activity of this compound class.

| Compound | Structural Difference from Echinosporin | Observed Biological Activity |

|---|---|---|

| Echinosporin | - | Potent cytotoxic and antifungal activity. researchgate.netmdpi.com |

| This compound | Lacks hydroxyl group at C-7 | Weaker cytotoxic and moderate antifungal activity compared to echinosporin. mdpi.comresearchgate.netmdpi.com |

Identification of Key Structural Features for Biological Effects

Based on the comparative activities of echinosporin and this compound, the following structural features can be identified as being important for their biological effects:

The C-7 Hydroxyl Group: As discussed, the presence of a hydroxyl group at the C-7 position appears to be a critical determinant of the potency of both the cytotoxic and antifungal activities. Its removal in this compound leads to a noticeable decrease in biological effect. mdpi.comresearchgate.net

Functional Groups on the Aromatic Ring: While direct SAR studies on modifications to the aromatic portion of the molecule are not extensively reported in the provided context, it is a common strategy in medicinal chemistry to explore the effects of substituting this part of a molecule. Such modifications could influence properties like target binding, solubility, and metabolism.

Implications for Rational Design of Analogues

The initial SAR insights from comparing echinosporin and this compound have significant implications for the rational design of new and improved analogues. nih.gov The goal of such design efforts is to create molecules with enhanced therapeutic properties.

Future drug design strategies could include:

Modification at the C-7 Position: Given the importance of the C-7 hydroxyl group, this position is a prime target for modification. Introducing different functional groups could modulate the compound's activity and selectivity. For instance, esterification or etherification of the hydroxyl group could alter its hydrogen bonding capacity and lipophilicity, potentially leading to improved cell permeability or target engagement.

Alterations to the Core Structure: While the tricyclic core is likely important, subtle modifications could be explored. For example, changing the ring size or introducing heteroatoms could lead to novel analogues with different biological profiles.

Derivatization of the Aromatic Ring: The aromatic ring presents another opportunity for modification. The addition of various substituents (e.g., halogens, alkyl groups, nitro groups) could be systematically investigated to understand their impact on activity. This approach has been successfully used in the development of other drug classes. nih.gov

Combinatorial Biosynthesis: Advances in genetic engineering of the producing microorganisms, such as Amycolatopsis species, could enable the creation of novel analogues through combinatorial biosynthesis. researchgate.net By manipulating the biosynthetic gene clusters, it may be possible to generate a library of derivatives for biological screening.

By systematically applying these strategies, researchers can build a more comprehensive SAR model for the echinosporin class of compounds, paving the way for the development of new therapeutic agents with improved efficacy and safety profiles.

Mechanisms of 7 Deoxyechinosporin Biological Activity at the Cellular and Molecular Level

Cell Cycle Modulation

A critical aspect of 7-deoxyechinosporin's bioactivity is its influence on cell cycle progression, a tightly regulated process that governs cell proliferation.

Studies have shown that this compound can cause an arrest in the G2/M phase of the cell cycle in cancer cells. researchgate.netnih.gov This phase is a critical checkpoint where the cell prepares for mitosis (M phase). By halting the cycle at this stage, the compound effectively prevents the proliferation of these cells. researchgate.net This mechanism is a common feature of many anticancer agents, as it directly targets the rapid division characteristic of tumor cells. medsci.orgnih.govnih.gov Flow cytometric analysis has been a key tool in identifying this G2/M arrest, revealing an accumulation of cells in this phase upon treatment with this compound. nih.gov

This compound is closely related to echinosporin (B1671086), and both compounds have been studied for their effects on the cell cycle. Both this compound and echinosporin have been shown to induce G2/M phase arrest in various cancer cell lines, including K562 (human myelogenous leukemia), HCT-15 (colon carcinoma), and tsFT210 (mouse mammary carcinoma). researchgate.netnih.gov However, research suggests that this compound may exhibit a weaker effect compared to echinosporin in certain cell lines. researchgate.net For instance, while both compounds were effective in inducing G2/M arrest, the concentrations required for this compound to achieve a similar effect to echinosporin might differ. researchgate.netnih.gov

Table 1: Comparative Cell Cycle Effects of this compound and Echinosporin

| Compound | Effect on Cell Cycle | Affected Cell Lines |

|---|---|---|

| This compound | G2/M Phase Arrest | K562, HCT-15, tsFT210 researchgate.netnih.gov |

| Echinosporin | G2/M Phase Arrest | K562, HCT-15, tsFT210 researchgate.netnih.gov |

G2/M Phase Arrest Induction

Apoptosis Induction Pathways

In addition to halting the cell cycle, this compound is also capable of inducing apoptosis, or programmed cell death. researchgate.netnih.govfrontiersin.org This is a crucial mechanism for eliminating cancerous cells in a controlled manner, preventing the inflammation and damage to surrounding tissues that can be caused by other forms of cell death like necrosis. The induction of apoptosis by this compound is often observed concurrently with G2/M phase cell cycle arrest, suggesting a coordinated attack on the cancer cells' survival and proliferation machinery. researchgate.netnih.gov

The intrinsic, or mitochondrial, pathway is a common route for apoptosis induction. oncohemakey.comcreative-diagnostics.com This pathway is triggered by cellular stress, such as DNA damage, and leads to the release of signaling molecules from the mitochondria, ultimately activating caspases, the executioner enzymes of apoptosis. creative-diagnostics.com While the precise molecular players in the apoptotic pathway activated by this compound are still under detailed investigation, its ability to induce this process is a key component of its antitumor activity. researchgate.netnih.gov

Inhibition of Macromolecular Synthesis

The ability of a cell to grow and divide is fundamentally dependent on the synthesis of macromolecules such as DNA, RNA, and proteins. nih.gov Some research indicates that inhibitors of macromolecular synthesis can prevent apoptosis induced by oxidative stress by redirecting cellular resources. nih.gov While specific studies detailing the direct inhibition of macromolecular synthesis by this compound are limited, this mechanism is a known strategy for anticancer compounds. By interfering with the production of these essential building blocks, a compound can effectively halt cell growth and proliferation.

Impact on Inflammatory Pathways (e.g., Nitric Oxide Production, iNOS Expression)

Beyond its direct effects on cancer cells, this compound has also been noted for its influence on inflammatory pathways. mdpi.com Specifically, it has been observed to have a moderate effect on resisting certain pathogens. mdpi.com This hints at a broader biological activity that could include the modulation of inflammatory responses.

One key aspect of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). nih.govmdpi.complos.org In certain contexts, the induction of iNOS and subsequent NO production can contribute to cellular cytotoxicity. nih.gov While direct evidence linking this compound to the modulation of iNOS expression and NO production is still emerging, its documented effects against pathogens suggest a potential interaction with these inflammatory pathways. mdpi.com

Chemical Synthesis and Derivatization Strategies of Echinosporin and Analogues

Total Synthesis Approaches for Related Natural Products (e.g., Echinosporin)

The total synthesis of (-)-echinosporin has been a subject of significant research, leading to the development of several elegant and stereocontrolled routes. These syntheses often rely on powerful cycloaddition reactions to construct the core carbocyclic framework and sophisticated lactonization methods to complete the tricyclic system.

The construction of the complex carbon skeleton of echinosporin (B1671086) has been ingeniously addressed through various asymmetric cycloaddition strategies. These reactions are pivotal as they establish multiple stereocenters in a single, highly controlled step.

A landmark approach by Smith and coworkers utilized an asymmetric [2+2] photocycloaddition as the cornerstone of their synthesis. thieme-connect.comresearchgate.net In this route, a dihydrofuran derivative was combined with cyclopentenone through a [2+2] photocycloaddition to furnish a key bicyclic ketone intermediate. thieme-connect.comthieme-connect.com This strategy effectively set the stage for subsequent functionalization and eventual cyclization to the target molecule. thieme-connect.com

Another powerful strategy, developed by Hale and colleagues, employs a [3+2]-anionic cycloadditive elimination. nih.govorganic-chemistry.org This formal total synthesis of (-)-echinosporin starts from D-glucose to prepare a chiral enone. organic-chemistry.org The key step involves the reaction of this enone with an allenylsulfone in a Padwa [3+2]-cycloaddition, which efficiently constructs the cyclopentene (B43876) ring with high stereocontrol. nih.govorganic-chemistry.org This method highlights the utility of carbohydrate-derived starting materials in the enantiospecific synthesis of complex natural products. organic-chemistry.org

Efforts toward the echinosporin core have also explored inverse-electron-demand hetero-Diels-Alder reactions. unc.edu This strategy aims for the rapid assembly of the fully substituted dihydropyran portion of the molecule, using a chiral heterodiene in a highly diastereoselective cyclization catalyzed by copper(II) triflate. unc.edu

| Reaction Type | Key Features | Lead Researcher(s) |

| [2+2] Photocycloaddition | Asymmetric reaction between a dihydrofuran and cyclopentenone to form a core bicyclic system. | A. B. Smith, III thieme-connect.comacs.org |

| [3+2] Anionic Cycloaddition | Reaction of a D-glucose-derived enone with an allenylsulfone to form a cyclopentene. | Karl J. Hale nih.govorganic-chemistry.org |

| Hetero-Diels-Alder Reaction | Diastereoselective cyclization using a chiral heterodiene to form the dihydropyran core. | D. Do unc.edu |

This table summarizes key asymmetric cycloaddition reactions used in the synthesis of the echinosporin core.

The final ring-closure to form the characteristic lactone of the echinosporin tricycle is a critical and often challenging step. The Smith synthesis culminates in an intramolecular Mitsunobu reaction to forge the lactone ring. thieme-connect.comthieme-connect.com After a sequence of reactions including an oxidation-fragmentation to produce a key lactol intermediate, the Mitsunobu conditions were applied to achieve the final lactonization and yield (-)-echinosporin. thieme-connect.com

Other lactonization methods, such as the Yamaguchi protocol using 2,4,6-trichlorobenzoyl chloride, are well-established for the formation of complex macrolactones and serve as a potential alternative, although their application can sometimes result in modest yields depending on the substrate. beilstein-journals.org The success of the lactonization step is highly dependent on the conformation of the precursor molecule and the reaction conditions employed.

Asymmetric Cycloaddition Reactions

Synthetic Transformations Leading to Analogues

7-Deoxyechinosporin is a naturally occurring analogue of echinosporin, often isolated from the same microbial sources, such as Amycolatopsis sp. semanticscholar.orgmdpi.comcabidigitallibrary.org While specific total syntheses targeting this compound are not extensively detailed in the literature, its structure suggests that it could be synthesized via modifications of the established echinosporin synthesis pathways. The primary structural difference is the absence of the hydroxyl group at the C7 position.

A plausible synthetic route to this compound would involve a late-stage deoxygenation of an intermediate in the echinosporin synthesis. For instance, a Barton-McCombie deoxygenation or related radical-based methods could be applied to an intermediate containing the C7-hydroxyl group. Alternatively, the synthesis could be modified earlier to use a starting material that lacks the precursor to this hydroxyl group.

The synthesis of other analogues provides insight into derivatization strategies. For example, the synthesis of salinosporamide A analogues, a related class of potent proteasome inhibitors, has involved modifications at various positions. researchgate.net These efforts demonstrate that by altering the building blocks or introducing different reagents at key steps (e.g., using fluorinated organolithium reagents), a variety of analogues can be produced to explore structure-activity relationships. researchgate.net Similarly, synthetic work on echinomycin (B1671085) analogues has shown that modifying the molecule can lead to derivatives with potentially improved in vivo efficacy. nih.gov These general strategies for creating analogues are directly applicable to the targeted synthesis of this compound and other novel derivatives.

Challenges in Synthetic Accessibility

The total synthesis of echinosporin and its analogues is a demanding undertaking due to several inherent structural features and chemical hurdles. numberanalytics.com

Molecular Complexity : The target molecules possess a dense arrangement of functional groups, including a tricyclic acetal-lactone system, and multiple contiguous stereocenters. pitt.edunumberanalytics.com Constructing this intricate three-dimensional architecture with the correct relative and absolute stereochemistry is the primary challenge.

Stereocontrol : Achieving high levels of stereoselectivity in key bond-forming reactions is crucial. While powerful methods like the asymmetric cycloadditions have been successfully implemented, they require careful optimization of catalysts, reagents, and conditions to achieve the desired diastereoselectivity and enantioselectivity. unc.edursc.org

Lactone Formation : The final ring-closing lactonization step can be problematic. The precursor molecule must adopt a suitable conformation for cyclization to occur efficiently. Competing side reactions, such as intermolecular dimerization or decomposition, can significantly lower the yield of the desired product. beilstein-journals.org

Overcoming these challenges necessitates the development and application of highly efficient and selective chemical reactions, pushing the boundaries of modern synthetic organic chemistry. numberanalytics.comscripps.edu

Biotechnological and Synthetic Biology Approaches for 7 Deoxyechinosporin Production and Modification

Metabolic Engineering for Enhanced Production

Metabolic engineering aims to improve the production of desired metabolites by optimizing the metabolic fluxes within the producing organism. For a compound like 7-deoxyechinosporin, produced by an Amycolatopsis strain, several strategies that have been successfully applied to other actinomycetes could enhance its yield. cabidigitallibrary.orgmdpi.com The core principle involves redirecting the flow of primary metabolites towards the secondary metabolic pathway responsible for the compound's synthesis.

Key metabolic engineering strategies applicable to enhancing this compound production include:

Enhancing Precursor Supply: The biosynthesis of this compound, like its precursor echinosporin (B1671086), originates from the shikimate pathway, with chorismate being a key intermediate. researchgate.net Engineering the primary metabolism to increase the intracellular pool of chorismate and other essential precursors could significantly boost the final product yield. This can be achieved by overexpressing genes encoding rate-limiting enzymes in the shikimate pathway or by deleting genes that divert precursors to competing pathways. researchgate.net

Elimination of Competing Pathways: The genomes of actinomycetes contain numerous biosynthetic gene clusters (BGCs) for various secondary metabolites. nih.gov These pathways compete for the same limited pool of precursors. By identifying and inactivating genes responsible for the biosynthesis of other, non-desired secondary metabolites, metabolic resources can be funneled more efficiently towards this compound production. mdpi.com

Optimization of Regulatory Networks: The expression of secondary metabolite BGCs is often tightly controlled by complex regulatory networks. Overexpressing pathway-specific positive regulators or deleting negative regulators can lead to a substantial increase in production. For example, in the biosynthesis of rifamycin (B1679328) by Amycolatopsis mediterranei, the regulatory genes RifZ and RifQ were found to be crucial for controlling the entire BGC. nih.gov Identifying and manipulating analogous regulatory elements in the this compound BGC in Amycolatopsis sp. YIM PH20520 represents a promising approach for yield improvement.

Genetic Engineering of Producing Microorganisms

Direct genetic manipulation of the producing strain, Amycolatopsis sp. YIM PH20520, or a suitable heterologous host, is central to modern strategies for improving natural product synthesis.

Heterologous expression has become a cornerstone of natural product discovery and optimization. semanticscholar.orgrsc.org This strategy involves cloning the entire BGC responsible for a compound's synthesis from its native producer and introducing it into a more amenable host organism. semanticscholar.org This approach is particularly valuable when the native producer is difficult to cultivate or genetically intractable. nih.gov

For this compound, this process would involve:

Identification and Cloning of the BGC: The first step is to identify the complete BGC for echinosporin/7-deoxyechinosporin in the Amycolatopsis sp. YIM PH20520 genome using computational tools like antiSMASH. mdpi.com The large size of BGCs (often >100 kb) requires advanced cloning techniques such as Transformation-Associated Recombination (TAR) in yeast or long-range PCR. semanticscholar.orgnih.gov

Selection of a Heterologous Host: An ideal host, often a well-characterized and genetically tractable strain like Streptomyces albus or Streptomyces coelicolor, is chosen. mdpi.com These hosts are selected for their rapid growth, established genetic tools, and ability to provide the necessary precursors for the foreign pathway.

Expression and Optimization: Successful expression of the BGC in the new host can lead to the production of this compound, potentially at higher titers than the native strain. mdpi.com Furthermore, expressing the BGC in a host with a different metabolic background can sometimes lead to the production of new analogues of the original compound. mdpi.com

Genomic sequencing has revealed that actinomycete genomes, including those of Amycolatopsis species, harbor a vast number of "silent" or "cryptic" BGCs. nih.govnih.gov These clusters are not expressed, or are expressed at very low levels, under standard laboratory conditions. nih.gov Activating these silent BGCs is a promising strategy for discovering novel compounds and can also be applied to enhance the expression of known clusters.

Methods for activating the this compound BGC or other silent clusters in Amycolatopsis sp. include:

Ribosome Engineering: Modifying ribosomal proteins can alter the cellular response to signaling molecules, leading to the activation of silent BGCs.

Promoter Engineering: Replacing the native promoter of a silent BGC with a strong, constitutive promoter is a direct way to force its expression. nih.gov

Elicitor Screening: Co-culturing the producing strain with other microorganisms or exposing it to chemical elicitors can induce the expression of otherwise silent pathways. nih.gov For example, co-cultivation of two different bacterial strains, Amycolatopsis sp. and Tsukamurella pulmonis, resulted in the production of new compounds not seen when the strains were cultured alone. nih.gov

Heterologous Expression Systems for Biosynthetic Gene Clusters

Directed Biosynthesis and Precursor Feeding Strategies

Directed biosynthesis is a technique that involves feeding synthetic, structurally modified precursors (analogs) to the producing organism. If the biosynthetic enzymes are flexible enough to accept and process these analogs, new derivatives of the natural product can be generated.

In the context of this compound, whose biosynthesis involves the shikimate pathway, feeding the Amycolatopsis culture with fluorinated or otherwise modified analogs of chorismate or other pathway intermediates could lead to the production of novel halogenated derivatives. researchgate.net This approach has been successfully used to create new versions of other complex natural products. nih.govmdpi.com Feeding experiments with 13C-labelled precursors have already been used to elucidate the biosynthetic pathway of echinosporin, confirming the feasibility of precursor uptake and incorporation. researchgate.net

Computational Approaches in Synthetic Biology (e.g., Enzyme Functional Diversity)

Computational tools are indispensable for modern synthetic biology and metabolic engineering efforts. mdpi.com For this compound, these approaches are critical for guiding genetic strategies.

Genome Mining for BGCs: Software suites like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Retrosynthetic Pathways) are used to analyze the genome of Amycolatopsis sp. YIM PH20520. mdpi.com These tools can identify the boundaries of the this compound BGC, predict the functions of the individual enzymes within it, and even forecast the chemical structure of the final product. mdpi.com This information is the foundational blueprint for all subsequent genetic engineering work.

Predicting Enzyme Function and Diversity: By comparing the enzymes in the this compound BGC with databases of known enzymes, researchers can predict their specific roles (e.g., polyketide synthases, tailoring enzymes like hydroxylases or glycosyltransferases). This allows for targeted gene knockouts or modifications to understand and manipulate the biosynthetic pathway.

Metabolic Modeling: Genome-scale metabolic models (GEMs) can be constructed for the producing organism. These models simulate the entire metabolic network and can be used to predict the effects of specific gene knockouts or overexpressions, helping to identify the most effective strategies for enhancing precursor supply and increasing the yield of this compound before undertaking complex laboratory work.

Data Tables

Table 1: Biotechnological Strategies for this compound

| Strategy | Approach | Potential Application to this compound |

|---|---|---|

| Metabolic Engineering | Overexpression of shikimate pathway genes | Increase the supply of the chorismate precursor to boost yield. researchgate.netresearchgate.net |

| Deletion of competing BGCs | Funnel metabolic resources towards this compound synthesis. mdpi.com | |

| Genetic Engineering | Heterologous expression of the BGC | Overcome limitations of the native producer and enable production in a high-yield host. mdpi.comsemanticscholar.org |

| Activation of silent BGCs | Increase expression of the this compound cluster or discover novel related compounds. nih.govnih.gov | |

| Directed Biosynthesis | Precursor feeding | Generate novel derivatives by feeding modified precursors of the shikimate pathway. researchgate.net |

| Computational Biology | Genome mining with antiSMASH/PRISM | Identify and annotate the this compound BGC to guide engineering efforts. mdpi.com |

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| Amycolapeptin A |

| Amycolapeptin B |

| Chorismate |

| Echinosporin |

| Rifamycin |

Advanced Research Methodologies and Analytical Techniques for 7 Deoxyechinosporin Studies

Bioinformatic Tools for Genomic Analysis

The discovery and characterization of 7-deoxyechinosporin are significantly enhanced by bioinformatic tools that enable the analysis of microbial genomes. These computational approaches are critical for identifying the genetic blueprints responsible for producing this and other secondary metabolites.

Biosynthetic Gene Cluster (BGC) Analysis: The genes responsible for the production of natural products in bacteria are often grouped together in biosynthetic gene clusters (BGCs). researchgate.net Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in mining genomic data to identify these BGCs. unh.edusmujo.id This process involves detecting specific gene sequences that encode for enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are commonly involved in the biosynthesis of compounds like this compound. unh.edu By analyzing the genome of the producing organism, such as Amycolatopsis pithecelloba, researchers can identify putative BGCs. researchgate.net The presence of orphan BGCs, those with no known corresponding metabolite, suggests the potential for discovering novel compounds. researchgate.net

Comparative Genomics: Comparative genomic analyses between different strains or species can reveal the diversity and evolution of BGCs. researchgate.netfrontiersin.org This approach helps in understanding the species-specific roles of metabolites and can highlight unique BGCs that may produce novel bioactive compounds. researchgate.net Tools for whole-genome sequencing (WGS) and subsequent analysis are crucial for this process, allowing for the comprehensive comparison of genetic information. nih.govfrontiersin.org

Functional Annotation: Once a BGC is identified, bioinformatic tools are used to predict the function of the individual genes within the cluster. nih.gov This involves comparing the gene sequences to databases of known protein functions. For instance, tools like ANNOVAR can help predict the functional consequences of genetic variants. nih.gov This information provides clues about the steps involved in the biosynthetic pathway of this compound.

Interactive Data Table: Bioinformatic Tools in this compound Research

| Tool/Technique | Application in this compound Research | Key Findings/Insights |

| antiSMASH | Identification of biosynthetic gene clusters (BGCs) for secondary metabolites. smujo.id | Predicts the class of natural product (e.g., polyketide, non-ribosomal peptide). |

| Whole-Genome Sequencing (WGS) | Provides the complete genetic sequence of the producing organism. nih.gov | Enables the discovery of novel BGCs and comparative genomic studies. researchgate.netresearchgate.net |

| Comparative Genomics | Compares the genomes of different organisms to understand genetic diversity. researchgate.net | Highlights unique and conserved BGCs, indicating potential for novel drug discovery. researchgate.net |

| Gene Function Annotation Tools | Predicts the function of genes within a BGC. nih.gov | Elucidates the enzymatic steps in the biosynthesis of this compound. |

Proteomic and Metabolomic Profiling

Proteomics and metabolomics provide a system-wide view of the proteins and metabolites present in a biological sample, offering insights into the functional state of an organism and the effects of compounds like this compound.

Proteomic Profiling: This involves the large-scale study of proteins, the proteome, to understand their structure, function, and interactions. raybiotech.comwikipedia.org In the context of this compound, proteomic techniques can be used to identify proteins that are differentially expressed in response to the compound. mdpi.com This can reveal the cellular pathways affected by this compound and help elucidate its mechanism of action. Techniques like tandem mass tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the quantification of thousands of proteins simultaneously. mdpi.comnih.gov

Metabolomic Profiling: Metabolomics is the comprehensive analysis of all metabolites in a biological system. This technique can be used to identify and quantify the array of small molecules, including this compound, produced by an organism. core.ac.ukfrontiersin.org Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is a powerful tool for high-throughput metabolite profiling. frontiersin.org By comparing the metabolomic profiles of wild-type and mutant strains, or under different growth conditions, researchers can gain a deeper understanding of the biosynthetic pathway and regulation of this compound production. mdpi.com

Interactive Data Table: Proteomic and Metabolomic Techniques

| Technique | Application | Data Generated |

| LC-MS/MS | Identification and quantification of proteins and metabolites. nih.gov | Comprehensive list of differentially expressed proteins or altered metabolite levels. |

| UPLC-MS | High-throughput profiling of metabolites. frontiersin.org | Detailed metabolic fingerprint of a biological sample. |

| Tandem Mass Tag (TMT) | Quantitative proteomics to compare protein abundance across multiple samples. mdpi.com | Relative quantification of thousands of proteins. |

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are fundamental for determining the biological effects of compounds like this compound in a biologically relevant context. nih.govbmglabtech.com These assays utilize living cells to measure various cellular responses, providing crucial information about a compound's potential therapeutic applications. discoverx.comnih.gov

A wide range of cell-based assays can be employed to evaluate the biological activity of this compound. These can range from simple viability and cytotoxicity assays to more complex functional and mechanistic assays. bmglabtech.comnuvisan.com

Cytotoxicity Assays: These assays determine the concentration at which a compound becomes toxic to cells. Common methods include measuring the loss of membrane integrity or the activation of cell death-inducing enzymes like caspases. bmglabtech.com

Cell Proliferation Assays: These assays measure the effect of a compound on cell growth. Techniques like MTT assays or BrdU incorporation are frequently used. nuvisan.com

Reporter Gene Assays: These assays are used to study the effect of a compound on specific signaling pathways. They typically involve a reporter gene (e.g., luciferase) linked to a promoter that is regulated by the pathway of interest. nuvisan.com

Enzyme Activity Assays: In vitro enzyme assays can be used to identify if this compound directly inhibits or activates a specific enzyme, which can be a key step in drug discovery. bellbrooklabs.comdatabiotech.co.il

Mechanism of Action (MOA) Assays: More advanced assays are designed to unravel the specific molecular mechanism by which a compound exerts its effect. nuvisan.com This can involve looking at protein-protein interactions, changes in protein expression, or effects on specific cellular processes. nuvisan.comnih.govnih.govneb.comthermofisher.comfrontiersin.org

Interactive Data Table: Common Cell-Based Assays

| Assay Type | Purpose | Example Method |

| Cytotoxicity | To measure the toxicity of a compound to cells. bmglabtech.com | LDH release assay, Annexin V/PI staining. nuvisan.com |

| Cell Proliferation | To assess the effect on cell growth. nuvisan.com | MTT assay, BrdU incorporation. nuvisan.com |

| Reporter Gene | To study the impact on specific signaling pathways. nuvisan.com | Luciferase-based reporter assays. nuvisan.com |

| Wound Healing/Migration | To evaluate the effect on cell migration. mdpi.com | Scratch assay, Transwell migration assay. nuvisan.com |

| Enzyme Inhibition | To determine if the compound inhibits a specific enzyme. bellbrooklabs.com | In vitro enzyme activity assays. databiotech.co.il |

Advanced Microscopy Techniques for Cellular Studies

Advanced microscopy techniques are indispensable for visualizing the effects of this compound at the cellular and subcellular level. tigem.itnorthwestern.edu These methods provide high-resolution images that can reveal changes in cell morphology, protein localization, and organelle structure induced by the compound. tigem.itnih.gov

Confocal Microscopy: This technique allows for the creation of sharp, detailed images of fluorescently labeled molecules within cells, enabling the localization of specific proteins or cellular structures. northwestern.eduunmc.edu

Super-Resolution Microscopy: Techniques like Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM) overcome the diffraction limit of light microscopy, enabling visualization at the nanometer scale. tigem.itunmc.edu This allows for the precise localization of molecules and the study of their interactions within the cellular environment.

Electron Microscopy (EM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide unparalleled resolution for examining the ultrastructure of cells and tissues. fmi.ch This can reveal detailed changes in organelle morphology in response to treatment with this compound.

Live-Cell Imaging: This involves observing living cells over time to capture dynamic cellular processes. tigem.it It can be used to monitor the real-time effects of this compound on events such as cell division, migration, or apoptosis.

Interactive Data Table: Advanced Microscopy in Cellular Analysis

| Microscopy Technique | Resolution | Key Application in Cellular Studies |

| Confocal Microscopy | ~200 nm | 3D imaging and localization of fluorescently labeled molecules. northwestern.edu |

| Super-Resolution Microscopy | 20-100 nm | High-resolution mapping of molecular interactions and subcellular structures. tigem.it |

| Transmission Electron Microscopy (TEM) | <1 nm | Detailed analysis of intracellular ultrastructure. fmi.ch |

| Live-Cell Imaging | Variable | Real-time monitoring of dynamic cellular processes. tigem.it |

Future Directions and Research Perspectives for 7 Deoxyechinosporin

Elucidation of Undiscovered Biosynthetic Pathways

A significant area of future research lies in the complete elucidation of the biosynthetic pathway of 7-deoxyechinosporin. While it is known to be a secondary metabolite produced by certain actinomycetes, the specific enzymatic steps and genetic machinery responsible for its formation are not fully understood. mdpi.com Research in this area is crucial as it can reveal how various enzymes work in concert to construct this unique molecule. mdpi.com Understanding the biosynthetic pathway is essential for several reasons. It can provide insights into the regulation of its production, potentially leading to methods for increasing yield. mdpi.com Furthermore, knowledge of the biosynthetic genes can facilitate the generation of novel analogs through genetic engineering. nih.gov Techniques such as gene knockout, RNA interference, and chemoproteomics using activity-based probes are powerful tools that can be employed to identify and characterize the genes and enzymes involved in the biosynthesis of this compound. frontiersin.orgsnscourseware.org

Exploration of Novel Producing Strains from Underexplored Environments

The discovery of new microbial strains capable of producing this compound and its analogs is another promising research avenue. Actinomycetes, the primary producers of this compound, are found in a vast array of environments, many of which remain underexplored. nih.govnih.gov Scientists are increasingly turning their attention to extreme and unique habitats such as deserts, marine sediments, and the rhizosphere of specific plants to isolate novel actinomycete strains. nih.govresearchgate.net For instance, this compound has been isolated from Amycolatopsis sp. YIM PH20520, found in the rhizosphere soil of Panax notoginseng. mdpi.comcabidigitallibrary.org The rationale is that these unique environments may harbor actinomycetes with distinct metabolic capabilities, potentially leading to the discovery of new derivatives of this compound with enhanced or novel biological activities. nih.gov This exploration for new producing strains is a critical step in expanding the chemical diversity of this class of compounds. nih.gov

Development of Engineered Strains for Optimized Production

To meet the potential demand for this compound for further research and development, optimizing its production is paramount. Genetic and metabolic engineering of producing strains, such as Amycolatopsis and Streptomyces species, offers a viable solution. nih.gov By understanding and manipulating the biosynthetic pathway, researchers can engineer strains to overproduce this compound. This can involve overexpressing key biosynthetic genes, deleting genes for competing metabolic pathways, and optimizing fermentation conditions. d-nb.info For example, inactivating a regulatory gene that inhibits the export of a secondary metabolite has been shown to increase its yield. mdpi.com Such strategies have been successfully applied to increase the production of other commercially significant antibiotics and could be adapted for this compound. nih.gov

Comprehensive Structure-Activity Relationship Studies for New Analogues

A thorough investigation of the structure-activity relationships (SAR) of this compound is essential for the development of new and improved analogs. drugdesign.org SAR studies involve synthesizing or isolating a series of structural analogs and evaluating how changes in the molecular structure affect their biological activity. drugdesign.orgosi.lv This information is crucial for identifying the key chemical features (pharmacophores) responsible for the compound's activity and for designing new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govresearchgate.net For example, preliminary studies have shown that this compound has weaker cytotoxic effects compared to its parent compound, echinosporin (B1671086), highlighting the importance of the hydroxyl group at the C-7 position for this particular activity. mdpi.comnih.gov Further SAR studies could explore modifications at various positions of the this compound scaffold to develop analogs with potentially greater therapeutic potential. researchgate.net

Detailed Mechanistic Studies of Biological Interactions

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a critical area for future research. While it is known to induce apoptosis and cause cell cycle arrest, the specific molecular targets and signaling pathways it modulates are not fully delineated. nih.govresearchgate.netdb-thueringen.de Future studies should aim to identify the direct binding partners of this compound within the cell. Techniques such as affinity chromatography, proteomics, and molecular docking can be employed to pinpoint its cellular targets. nih.govresearchgate.net Elucidating the mechanism of action will not only provide a deeper understanding of its therapeutic potential but also help in identifying potential biomarkers for its activity and predicting potential side effects.

Application in Agricultural Biocontrol Strategies

The antifungal properties of this compound suggest its potential application in agriculture as a biocontrol agent. cabidigitallibrary.org It has demonstrated moderate activity against several root-rot pathogens of Panax notoginseng, including Fusarium solani, Fusarium oxysporum, and Phoma herbarum. mdpi.com This opens up the possibility of developing this compound-based biopesticides to protect valuable crops from fungal diseases. cabidigitallibrary.orgresearchgate.net Future research should focus on evaluating its efficacy against a broader range of plant pathogens, determining its stability and persistence in agricultural environments, and developing effective formulations for its application. wikipedia.org The use of biocontrol agents like this compound offers a more environmentally friendly alternative to synthetic chemical pesticides. ibma-global.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.